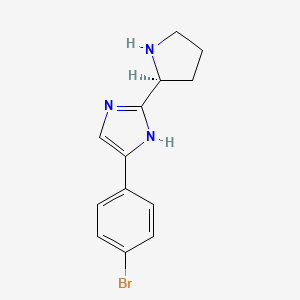
(S)-5-(4-bromophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole
説明
“(S)-5-(4-bromophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole” is a chemical compound with the molecular formula C13H14BrN3 . It is offered by several suppliers for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms, attached to a pyrrolidine ring (a five-membered ring with one nitrogen atom) and a bromophenyl group .科学的研究の応用
Hepatitis C Virus Treatment
- The compound was utilized in the development of potent inhibitors for the Hepatitis C Virus (HCV) NS5A protein. For instance, a study described a series of small-molecule HCV NS5A inhibitors containing 2-pyrrolidin-2-yl-5-{4-[4-(2-pyrrolidin-2-yl-1H-imidazol-5-yl)buta-1,3-diynyl]phenyl}-1H-imidazole cores. One such compound demonstrated picomolar potency and favorable pharmacokinetic features, suggesting its potential as a treatment for HCV infection (Ivachtchenko et al., 2014).
Antimicrobial Agents
- Imidazole derivatives, including those with a 2-bromophenyl group, have been synthesized and evaluated for their antimicrobial properties. A study synthesized various imidazole derivatives and tested them for antimicrobial activities, highlighting the therapeutic potential of imidazole-based compounds in combating microbial infections (Narwal et al., 2012).
Angiotensin II Receptor Antagonism
- Compounds with imidazole structure have been investigated as angiotensin II receptor antagonists, which could be significant in treating cardiovascular diseases. A series of 5-[1-[4-[(4,5-disubstituted-1H-imidazol-1-yl)methyl] substituted]-1H-pyrrol-2-yl]-1H-tetrazoles were explored as novel AT1-selective angiotensin II receptor antagonists (Bovy et al., 1993).
Organic Synthesis and Catalysis
- Imidazole derivatives have been used to facilitate organic synthesis reactions. For example, a study explored the CuI-catalyzed hydroxylation of aryl bromides under the assistance of 5-bromo-2-(1H-imidazol-2-yl)pyridine, demonstrating the utility of such compounds in organic synthesis (Jia et al., 2011).
Luminescent Materials
- Imidazole derivatives have been used in the synthesis of luminescent materials. A study described the synthesis of bipolar phenanthroimidazole–diazacarbazole hybrids, demonstrating their application in the development of efficient and low roll-off red, green, and blue electroluminescent devices (Wang et al., 2016).
Spectroscopic Characterization
- The spectroscopic characterization and computational study of newly synthesized imidazole derivatives have been conducted to understand their reactivity. This includes investigation into their interactions with water molecules and potential biomedical applications (Hossain et al., 2018).
Safety And Hazards
特性
IUPAC Name |
5-(4-bromophenyl)-2-[(2S)-pyrrolidin-2-yl]-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3/c14-10-5-3-9(4-6-10)12-8-16-13(17-12)11-2-1-7-15-11/h3-6,8,11,15H,1-2,7H2,(H,16,17)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZZIKMCTVRNYTF-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC=C(N2)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C2=NC=C(N2)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-5-(4-bromophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



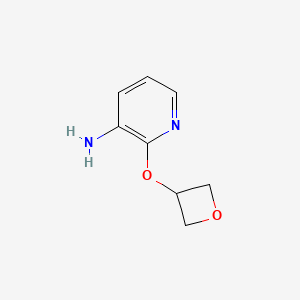
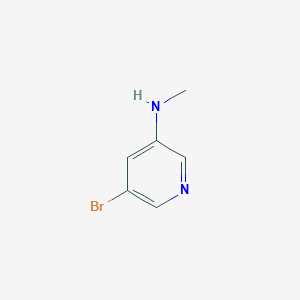
![1-({Propyl[2-(2,4,6-trichlorophenoxy)ethyl]carbamoyl}amino)formamide](/img/structure/B1396242.png)
![N-methyl-N-[4-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine](/img/structure/B1396245.png)
![N-methyl-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]glycine](/img/structure/B1396246.png)
![2-[(5-{[(4-Methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]propanohydrazide](/img/structure/B1396249.png)
![Ethyl 2-[4-(4-fluorophenyl)piperazin-1-yl]-4-methylpyrimidine-5-carboxylate](/img/structure/B1396250.png)
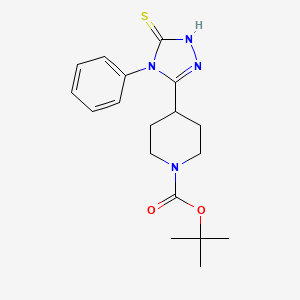
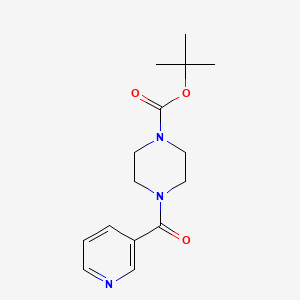
![(4-{(E)-[2-Chloro-5-(trifluoromethyl)-phenyl]diazenyl}phenyl)dimethylamine](/img/structure/B1396253.png)
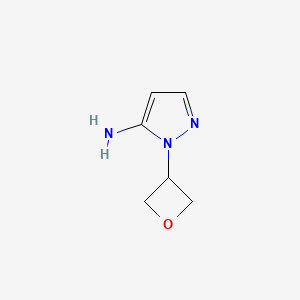
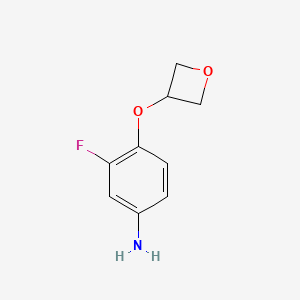
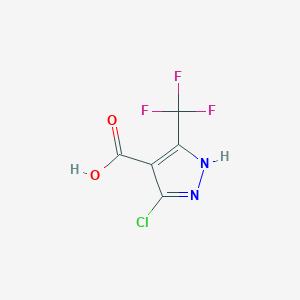
![Spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one](/img/structure/B1396261.png)